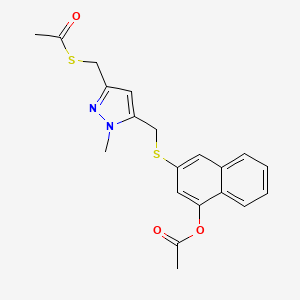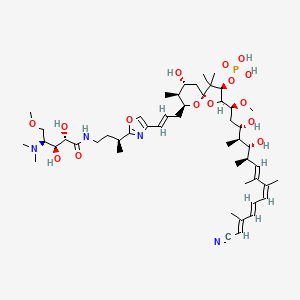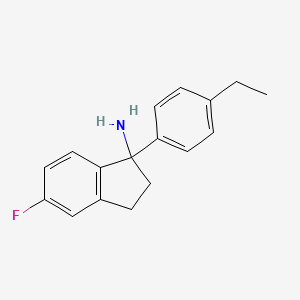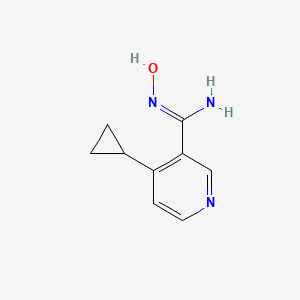
4-Cyclopropyl-N-hydroxynicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of nicotinic acid and features a cyclopropyl group attached to the nitrogen atom of the hydroxynicotinimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-hydroxynicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Hydroxylation: The hydroxylation of the nicotinic acid derivative is carried out using hydroxylamine or its derivatives under controlled conditions.
Amidation: The final step involves the formation of the amidine group, which can be achieved through the reaction of the hydroxylated intermediate with appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N-hydroxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyclopropyl-N-hydroxynicotinimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N-hydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity. The hydroxyl and amidine groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxynicotinimidamide: Lacks the cyclopropyl group, which may result in different biological activity and chemical reactivity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinic acid moiety, leading to distinct properties and applications.
Nicotinamide: A simpler derivative of nicotinic acid without the cyclopropyl and hydroxyl groups.
Uniqueness
4-Cyclopropyl-N-hydroxynicotinimidamide is unique due to the presence of both the cyclopropyl and hydroxynicotinimidamide moieties. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-cyclopropyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(12-13)8-5-11-4-3-7(8)6-1-2-6/h3-6,13H,1-2H2,(H2,10,12) |
InChI Key |
DDTUNEFKLIQLFI-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C2=C(C=NC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


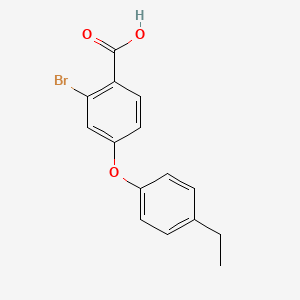
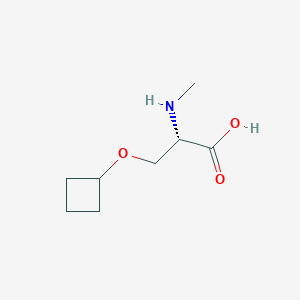
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
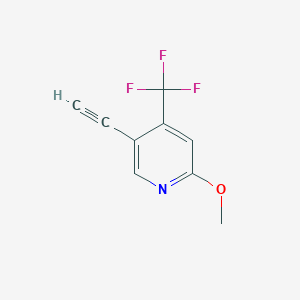
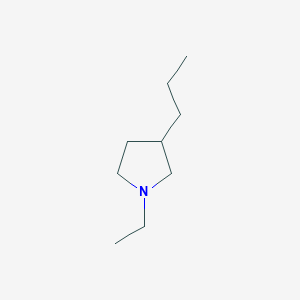
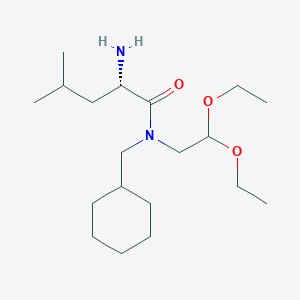

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
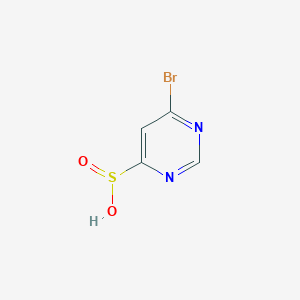
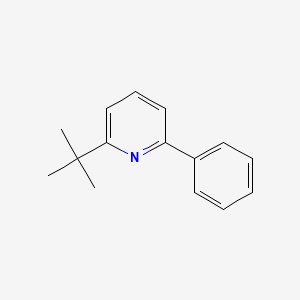
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
